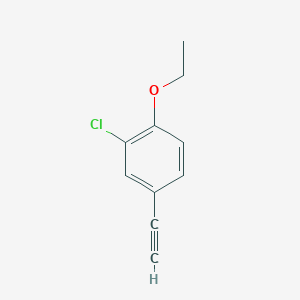

2-Chloro-1-ethoxy-4-ethynylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethoxy-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRZZIGZXRGUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 1 Ethoxy 4 Ethynylbenzene and Analogues

Retrosynthetic Analysis for Ortho-Chloro-Para-Ethynyl-Anisole Derivatives

Retrosynthetic analysis of 2-Chloro-1-ethoxy-4-ethynylbenzene identifies two primary bond disconnections that simplify the target structure into more readily available starting materials. The first key disconnection is the carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group (Csp²-Csp). The second is the carbon-oxygen bond of the ethoxy group.

Disconnecting the ethynyl group via a Sonogashira-type reaction leads to a 1-chloro-2-ethoxy-4-halobenzene precursor and an acetylene (B1199291) source. The reactivity of aryl halides in such couplings typically follows the trend I > Br > OTf >> Cl, making a 4-iodo or 4-bromo derivative the preferred precursor for the alkynylation step. libretexts.orgwikipedia.org

Alternatively, disconnecting the ether bond via a Williamson ether synthesis suggests a 2-chloro-4-ethynylphenol (B13568606) and an ethylating agent (e.g., ethyl iodide) as immediate precursors. This approach places the challenge on synthesizing the substituted phenol (B47542).

A further disconnection strategy might involve forming the ether linkage first on a simpler precursor, such as 2-chloro-4-iodophenol, to generate 1-chloro-2-ethoxy-4-iodobenzene, which would then undergo the crucial alkynylation step. This sequential functionalization is often preferred to avoid potential interferences between the reactive groups. The choice of pathway depends on the availability of starting materials and the desired functional group tolerance in the key reaction steps.

Alkynylation Strategies for Ethynylarene Formation

The introduction of the ethynyl moiety onto the aromatic ring is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the dominant methods, although alternative strategies exist.

Palladium-Catalyzed Sonogashira Cross-Coupling for Terminal Alkynes

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. Optimization involves the careful selection of the palladium source, ligand, copper co-catalyst, base, and solvent.

Palladium Catalysts : Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The latter is often more stable and soluble. libretexts.org For less reactive aryl chlorides, more advanced catalytic systems are necessary.

Ligands : The choice of ligand is crucial for catalyst stability and activity. Electron-rich and sterically bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.orgwordpress.com N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that stabilize the palladium catalyst and promote the coupling of challenging substrates like aryl chlorides. libretexts.orgwikipedia.org

Copper Co-catalyst : Copper(I) salts, typically CuI, act as a co-catalyst by forming a copper(I) acetylide intermediate, which then transmetalates with the palladium center, increasing the reaction rate and allowing for milder conditions. wikipedia.org However, the use of copper can lead to the undesired homocoupling of the alkyne (Glaser coupling), necessitating anaerobic conditions. wikipedia.org Consequently, copper-free Sonogashira protocols have been developed, which are particularly useful when substrates contain functional groups that can coordinate with copper. wikipedia.orgnih.gov

Base and Solvent : An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the active catalytic species. wikipedia.org The choice of solvent can also influence reaction outcomes, with non-polar solvents sometimes proving more effective. arkat-usa.org

Table 1: Selected Catalyst and Ligand Systems for Sonogashira Coupling

| Catalyst/Precatalyst | Ligand | Co-Catalyst | Typical Substrate | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | Triphenylphosphine (B44618) (PPh₃) | CuI | Aryl Iodides, Bromides | Standard, widely used system. libretexts.org |

| Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., XPhos) | CuI or None | Aryl Bromides, Chlorides | Increased reactivity for challenging substrates. libretexts.orgrsc.org |

| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | CuI or None | Aryl Bromides, Chlorides | High stability and activity; effective for copper-free systems. libretexts.orgwikipedia.org |

| [Pd(cinnamyl)Cl]₂ | Dppf | None | Aryl Fluorosulfates | Effective for coupling pseudohalides without a copper additive. nih.gov |

The Sonogashira reaction is known for its broad substrate scope and high functional group tolerance. wikipedia.orgresearchgate.net

Aryl Halide Reactivity : The rate of the oxidative addition step is highly dependent on the carbon-halogen bond strength. The general reactivity trend for aryl halides is I > Br > OTf > Cl. libretexts.orgwikipedia.org Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides require heating. wikipedia.org The coupling of aryl chlorides, such as the precursor to the title compound, is particularly challenging due to the strong C-Cl bond and requires highly active catalysts, often employing bulky, electron-rich ligands. libretexts.orgresearchgate.net Placing electron-withdrawing groups on the aryl halide can increase its reactivity toward oxidative addition. libretexts.orgwordpress.com

Functional Group Tolerance : A significant advantage of the Sonogashira coupling is its tolerance for a wide variety of functional groups on both the aryl halide and the alkyne, including esters, ketones, nitro groups, and ethers. nih.gov This tolerance minimizes the need for protecting groups, streamlining the synthetic sequence. The reaction can be chemoselective; for instance, in a di-halogenated substrate, the more reactive halide (e.g., iodide) will typically react selectively over a less reactive one (e.g., bromide or chloride). libretexts.org

Table 2: Relative Reactivity of Aryl Halides in Sonogashira Coupling

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Ar-I | Highest | Room temperature to mild heating. wikipedia.org |

| Ar-Br | High | Requires heating. wikipedia.org |

| Ar-OTf (Triflate) | Moderate-High | Similar to or slightly less reactive than Ar-Br. libretexts.org |

| Ar-Cl | Low | Requires highly active catalysts and higher temperatures. libretexts.orgwikipedia.org |

Alternative Ethynyl Group Introduction Methodologies (e.g., Dehydrohalogenation, Carbonyl Transformations)

While Sonogashira coupling is prevalent, other methods can be employed to install an ethynyl group onto an aromatic ring.

Dehydrohalogenation : Alkynes can be synthesized through the double dehydrohalogenation of a vicinal (on adjacent carbons) or geminal (on the same carbon) dihalide. libretexts.orgchemistrytalk.org This E2 elimination reaction requires a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, and typically high temperatures. chemistrytalk.orglibretexts.orgyoutube.com For the synthesis of this compound, this would involve a precursor like 4-(1,2-dibromoethyl)-2-chloro-1-ethoxybenzene, which could be prepared from the corresponding styrene (B11656) derivative. The stereochemistry of the intermediate vinylic halide can influence the reaction rate. vaia.com

Carbonyl Transformations : Aldehydes and ketones can be converted into terminal alkynes through one-carbon homologation reactions. aalto.firesearchgate.net Prominent methods include:

Corey-Fuchs Reaction : This involves reacting an aldehyde with tetrabromomethane and triphenylphosphine to form a dibromoalkene, which is then treated with a strong base (like n-butyllithium) to yield the terminal alkyne.

Seyferth-Gilbert-Bestmann Homologation : This method provides a more direct route, using a reagent like the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert an aldehyde directly into an alkyne in a one-pot procedure. aalto.fiorganic-chemistry.org This approach is compatible with a wide range of functional groups and generally provides good to excellent yields. aalto.fi

Etherification Approaches for Alkoxyaryl Introduction

The formation of the ethoxy group on the benzene (B151609) ring is another key transformation. This is typically achieved through nucleophilic substitution on a phenol precursor.

Williamson Ether Synthesis : This is the most common and straightforward method for preparing ethers. masterorganicchemistry.com It involves the Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of synthesizing the title compound, 2-chloro-4-ethynylphenol would be deprotonated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the more nucleophilic phenoxide ion. masterorganicchemistry.comgordon.edu This phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the desired ether. masterorganicchemistry.com The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com The use of polar aprotic solvents like DMF or DMSO can accelerate the reaction. masterorganicchemistry.com

Ullmann Condensation : The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenoxide. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgunion.edu However, modern variations have been developed that use soluble copper catalysts with specific ligands (e.g., phenols, diamines), allowing the reaction to proceed under milder conditions. arkat-usa.orgunion.edu This method could be used to couple ethanol (B145695) or sodium ethoxide with a precursor like 1,4-dichloro-2-iodobenzene, though selectivity could be an issue. The reaction is generally most effective for aryl iodides and bromides activated by electron-withdrawing groups. wikipedia.orgunion.edu

Modern Photoredox Methods : Recent advances have introduced visible-light photoredox catalysis as a mild method for forming C-O bonds. nih.gov These approaches can generate alkoxy radicals from alcohols, which can then undergo addition to aryl systems, providing an alternative to traditional cross-coupling that avoids the use of halide substrates under harsh conditions. nih.gov

Williamson Ether Synthesis in Halogenated Aromatic Systems

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is particularly relevant for the synthesis of this compound, likely proceeding through the O-alkylation of a phenolic precursor. francis-press.comgoogle.comorganic-chemistry.org This method involves the reaction of an alkoxide with a suitable organohalide. google.com In the context of synthesizing the target compound, a plausible route involves the deprotonation of 2-chloro-4-ethynylphenol to form the corresponding phenoxide, which then acts as a nucleophile.

The phenoxide is typically generated in situ using a base. While strong bases can be used, the acidity of phenols often allows for the use of moderate bases like sodium hydroxide or potassium carbonate. organic-chemistry.orggoogle.com The choice of base and solvent is critical. Anhydrous conditions are generally preferred to prevent unwanted side reactions, with solvents like acetonitrile (B52724) or N,N-dimethylformamide being common choices. organic-chemistry.org

The phenoxide then undergoes an SN2 reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether linkage. google.com The reaction temperature can range from room temperature to elevated temperatures (50-100 °C) to drive the reaction to completion, with typical reaction times spanning from 1 to 8 hours. organic-chemistry.org

Key Reaction Parameters for Williamson Ether Synthesis:

| Parameter | Description | Typical Conditions |

|---|---|---|

| Substrate | A phenol, in this case, 2-chloro-4-ethynylphenol. | - |

| Base | To deprotonate the phenolic hydroxyl group. | NaOH, K₂CO₃ |

| Alkylating Agent | An ethyl halide to introduce the ethoxy group. | Ethyl iodide, Ethyl bromide |

| Solvent | Anhydrous polar aprotic solvents are often used. | Acetonitrile, DMF |

| Temperature | Varies depending on the reactivity of substrates. | 50-100 °C |

It is important to note that the presence of the chloro and ethynyl groups on the aromatic ring can influence the reactivity of the phenolic hydroxyl group. However, the Williamson ether synthesis is generally robust and widely applicable for the preparation of aryl ethers. google.com

Nucleophilic Aromatic Substitution for Ethoxy Group Incorporation

An alternative strategy for introducing the ethoxy group is through nucleophilic aromatic substitution (SNAr). This reaction pathway involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. prepchem.com For this to be a viable route to this compound, a starting material such as 1,2-dichloro-4-ethynylbenzene would be required.

In this scenario, sodium ethoxide would serve as the nucleophile, attacking the carbon atom bearing one of the chlorine atoms. The SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. prepchem.comchemenu.com The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. chemenu.comwipo.int

While the ethynyl group has some electron-withdrawing character, the success of this reaction would depend on the specific reaction conditions and the relative activation provided by the substituents. The regioselectivity of the substitution would also be a critical factor, as the nucleophile could potentially attack either of the carbon atoms bearing a chlorine atom.

Directed Ortho-Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.

In a potential synthesis of the target compound, one could envision starting with 1-chloro-3-ethoxybenzene . sigmaaldrich.com The ethoxy group can act as a moderate directing group, facilitating lithiation at the C2 position. Treatment with a strong base like n-butyllithium or t-butyllithium would generate the ortho-lithiated intermediate. However, the chloro group itself can also direct metalation, leading to potential regioselectivity issues. Subsequent reaction of the desired aryllithium intermediate with a suitable electrophile would be required to introduce the ethynyl group.

Alternatively, if one were to introduce the chloro group via a DoM strategy, a starting material like 1-ethoxy-3-ethynylbenzene could be used. The ethoxy group would direct lithiation to the C2 position, and subsequent quenching with a chlorinating agent (e.g., N-chlorosuccinimide) would yield the desired product.

Chemo- and Regioselective Synthesis Considerations in Multi-Substituted Arenes

The synthesis of a tri-substituted benzene like this compound is a study in chemo- and regioselectivity. The order of introduction of the substituents is critical to ensure the desired substitution pattern.

Starting from a Phenol: A common and likely strategy would begin with a substituted phenol. For instance, starting with 2-chlorophenol , one would need to introduce the ethynyl group at the para position. This would typically be achieved by first halogenating the para position (e.g., iodination or bromination) to create a handle for a subsequent Sonogashira coupling. The phenolic hydroxyl would then be etherified using a Williamson synthesis. The order of these steps (etherification vs. ethynylation) would need to be carefully considered to avoid side reactions. The commercial availability of 2-chloro-4-ethynylphenol simplifies this route considerably, making the Williamson ether synthesis the most direct final step. nih.govikambalab.com

Sonogashira Coupling: The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, making it ideal for introducing the ethynyl group. libretexts.orgnih.gov This palladium- and copper-cocatalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org A potential precursor for the target compound could be 4-bromo-1-chloro-2-ethoxybenzene or the corresponding iodide. The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl, making the iodide the most reactive. libretexts.org This differential reactivity can be exploited for selective couplings in molecules with multiple different halogen substituents. nih.gov

Typical Conditions for Sonogashira Coupling:

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 4-Iodo-2-chloro-1-ethoxybenzene | Electrophilic partner |

| Alkyne | Trimethylsilylacetylene (followed by deprotection) or Acetylene gas | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Forms the active Pd(0) species |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine, Diisopropylamine | Neutralizes the HX byproduct and facilitates catalyst regeneration |

| Solvent | THF, DMF | Solubilizes reactants |

One-Pot Synthetic Protocols for Aryl Ethynyl Compounds

One-pot or telescopic syntheses offer significant advantages in terms of efficiency, resource utilization, and time savings by avoiding the isolation and purification of intermediates. nih.gov Several one-pot procedures have been developed for the synthesis of aryl alkynes.

A relevant one-pot strategy could involve a sequence of reactions in a single reaction vessel. For example, a process for synthesizing unsymmetrical diarylalkynes has been reported that involves an initial Sonogashira coupling of an aryl halide with (trimethylsilyl)acetylene, followed by in-situ desilylation with potassium hydroxide, and a second Sonogashira coupling with a different aryl halide. While this specific example produces diarylalkynes, the principle of sequential reactions in one pot is applicable.

Another potential one-pot approach for the synthesis of this compound could start from 2-chloro-4-iodophenol . This could involve a one-pot etherification and Sonogashira coupling. However, the compatibility of the reagents and catalysts for both reactions under the same conditions would be a significant challenge to overcome. More realistically, a one-pot process might involve the formation of an intermediate that is immediately used in the next step without isolation, as seen in some industrial processes for related compounds. google.comwipo.int

Chemical Reactivity and Transformative Pathways of 2 Chloro 1 Ethoxy 4 Ethynylbenzene

Reactivity of the Terminal Alkyne Moiety

The terminal ethynyl (B1212043) group is a highly versatile functional group, readily participating in a range of carbon-carbon bond-forming reactions and cycloadditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille) for C-C Bond Formation

The terminal alkyne of 2-Chloro-1-ethoxy-4-ethynylbenzene can undergo several palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for the construction of complex organic molecules.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org While typically the aryl halide part of a molecule is used, the terminal alkyne can also participate in such reactions, though less commonly. A more relevant application of Suzuki coupling in the context of this molecule would involve the chloro substituent.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the Heck reaction primarily involves the aryl chloride part of the molecule. However, variations of the Heck reaction can involve alkynes.

The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The terminal alkyne of this compound could potentially be activated and coupled with a suitable partner under Stille conditions.

Table 1: Illustrative Cross-Coupling Reactions of Terminal Alkynes

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Disubstituted Alkyne |

| Suzuki-Miyaura Coupling | Alkenylboronic acid | Pd catalyst, Base | Conjugated Enyne |

| Stille Coupling | Organostannane | Pd catalyst | Substituted Alkyne |

Note: This table provides illustrative examples of reactions the terminal alkyne can undergo. Specific conditions for this compound would require experimental optimization.

Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne is an ideal substrate for "click chemistry," a concept introduced by K.B. Sharpless that describes reactions with high yields, stereospecificity, and broad applicability. chemie-brunschwig.chorganic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.govrsc.orgsigmaaldrich.com This reaction joins the terminal alkyne of this compound with an organic azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgrsc.org This transformation is exceptionally reliable and is widely used in drug discovery, materials science, and bioconjugation. rsc.org The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent. organic-chemistry.org

Table 2: Key Features of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Reactants | Terminal Alkyne, Organic Azide |

| Catalyst | Copper(I) |

| Product | 1,4-Disubstituted 1,2,3-Triazole |

| Key Advantages | High yield, high regioselectivity, mild reaction conditions, tolerance of various functional groups. chemie-brunschwig.chorganic-chemistry.org |

Hydration and Cycloaddition Reactions

The terminal alkyne can undergo hydration reactions, typically in the presence of a mercury or gold catalyst, to form a methyl ketone. This transformation proceeds via an enol intermediate which tautomerizes to the more stable keto form.

Furthermore, the alkyne can participate in various cycloaddition reactions beyond the CuAAC. For instance, it can react with 1,3-dipoles in thermal Huisgen cycloadditions to yield a mixture of regioisomeric triazoles. wikipedia.org It can also undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes, although this is less common for simple alkynes.

Reactivity of the Aromatic Halogen (Chlorine)

The chlorine atom attached to the benzene (B151609) ring provides a second reactive site for a variety of cross-coupling and substitution reactions.

Palladium- and Nickel-Catalyzed C-C, C-N, C-O, C-S Bond Formation Reactions

The chloro group of this compound is a suitable handle for numerous palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation: The Suzuki-Miyaura reaction, coupling the aryl chloride with a boronic acid or ester, is a widely used method for forming biaryl structures. libretexts.orgchemspider.com The Heck reaction can couple the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgnih.gov The Stille reaction can also be employed to couple the aryl chloride with an organostannane. wikipedia.org

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of arylamines by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base.

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the synthesis of diaryl ethers by coupling the aryl chloride with an alcohol or phenol (B47542).

C-S Bond Formation: Palladium-catalyzed reactions can also be used to form aryl thioethers from the aryl chloride and a thiol.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Chloride

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Arylamine |

| Buchwald-Hartwig Etherification | Alcohol/Phenol | Pd catalyst, Base | Diaryl Ether |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aryl chlorides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their fluoro or nitro-activated counterparts, this pathway can be viable under certain conditions. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the ethoxy group is electron-donating, which disfavors a classical SNAr mechanism. However, the presence of a strong nucleophile and forcing conditions (high temperature and/or pressure) might induce substitution. chegg.comchegg.com The regioselectivity of such a substitution would be influenced by the combined electronic effects of the ethoxy and ethynyl groups.

An alternative pathway for nucleophilic substitution on an unactivated aryl halide is the benzyne (B1209423) mechanism, which involves elimination-addition. masterorganicchemistry.com This mechanism requires a very strong base to deprotonate a proton ortho to the chlorine, followed by elimination of the chloride to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product.

Influence of the Ethoxy Substituent on Ring Activation and Directing Effects

The reactivity of the benzene ring in this compound is significantly influenced by its substituents: the chloro, ethoxy, and ethynyl groups. The ethoxy group (–OCH₂CH₃), in particular, plays a crucial role in activating the aromatic ring towards electrophilic aromatic substitution (EAS) and directing the position of incoming electrophiles.

The ethoxy group is classified as a strong activating group and an ortho-, para-director. libretexts.orglatech.edu This is due to the interplay of two electronic effects: the inductive effect and the resonance effect. libretexts.orglibretexts.org

Inductive Effect: The oxygen atom in the ethoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bond. This inductive effect, by itself, would deactivate the ring. libretexts.orglibretexts.org

Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (p-π conjugation). libretexts.orglumenlearning.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. lumenlearning.comyoutube.com

In the case of the ethoxy group, the electron-donating resonance effect is significantly stronger and outweighs the electron-withdrawing inductive effect. latech.edulibretexts.org This net donation of electrons makes the benzene ring more electron-rich than unsubstituted benzene, thus "activating" it and making it react faster in electrophilic aromatic substitution reactions. lumenlearning.commasterorganicchemistry.com

The directing influence of the ethoxy group is also a consequence of its powerful resonance effect. When an electrophile attacks, the stability of the resulting carbocation intermediate (arenium ion) determines the positional outcome. For anisole (B1667542) (methoxybenzene), a similar compound, resonance structures show that when substitution occurs at the ortho or para positions, a particularly stable contributor can be drawn where the positive charge is delocalized onto the oxygen atom. libretexts.orgstudylib.net This additional resonance stabilization is not possible if the attack occurs at the meta position. studylib.net Consequently, the activation energies for ortho and para attack are lower, and these products are formed preferentially. youtube.com

In this compound, the ethoxy group at position C1 directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions. However, these positions are already occupied by the chloro and ethynyl groups, respectively. Therefore, the directing effects of all three substituents must be considered for any further substitution reactions. The chloro group is a deactivating but ortho-, para-director, while the ethynyl group is a deactivating, meta-director. The powerful activating and directing effect of the ethoxy group remains a dominant electronic feature of the molecule, significantly influencing the electron density distribution within the aromatic ring.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Effect on Reactivity | Directing Effect | Primary Electronic Influence |

|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | Activating masterorganicchemistry.com | Ortho, Para libretexts.org | Strong Resonance Donation libretexts.org |

| -Cl (Chloro) | Deactivating latech.edu | Ortho, Para latech.edu | Strong Inductive Withdrawal, Weaker Resonance Donation latech.edu |

| -C≡CH (Ethynyl) | Deactivating wikipedia.org | Meta wikipedia.org | Inductive and Resonance Withdrawal |

Mechanistic Investigations of Key Reaction Pathways

The ethynyl and chloro substituents on this compound make it a valuable substrate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comresearchgate.net Mechanistic investigations into these pathways, particularly palladium-catalyzed cycles, are crucial for understanding and optimizing reaction outcomes.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with a palladium(0) species. fiveable.menih.gov This cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Oxidative Addition and Reductive Elimination in Cross-Coupling Cycles

Oxidative Addition: This is the initial and often rate-determining step of the catalytic cycle. uwindsor.ca In this process, the palladium(0) catalyst inserts itself into the carbon-halogen bond of the organic halide (in this case, the C-Cl bond of this compound). numberanalytics.comfiveable.me This reaction oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a new organopalladium(II) complex. nih.gov

The reactivity of aryl halides in oxidative addition typically follows the trend I > Br > Cl, making aryl chlorides the least reactive. nih.govlibretexts.org The C-Cl bond is stronger and less polarizable, making its cleavage more challenging. researchgate.net To overcome this, highly electron-rich and sterically bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often required. tandfonline.comresearchgate.net These ligands stabilize the palladium center and increase its electron density, which facilitates the insertion into the C-Cl bond. nih.govlibretexts.org Computational studies on aryl chlorides have shown that electron-deficient substrates can exhibit higher reactivity due to stronger back-donation from the palladium to the aryl ring in the pre-reactive complex. researchgate.net

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium(II) center are joined together, forming the new desired bond in the product. fiveable.menumberanalytics.com Simultaneously, the palladium center is reduced from Pd(II) back to its original Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. numberanalytics.com This step is typically fast and irreversible, driven by the formation of a stable carbon-carbon or carbon-heteroatom bond. fiveable.me The steric and electronic properties of the ligands and the coupled groups can influence the rate of reductive elimination. fiveable.menumberanalytics.com In some cases, particularly with bulky substrates, this step can become rate-limiting. fiveable.me

Table 2: Key Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State | Key Influencing Factors |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the aryl-chloride bond. numberanalytics.com | 0 → +2 | Ligand electronics and sterics, C-Cl bond strength. nih.govlibretexts.org |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) complex. numberanalytics.com | No Change | Nature of the organometallic reagent, base, solvent. nih.gov |

| Reductive Elimination | Formation of the final product and regeneration of the Pd(0) catalyst. numberanalytics.com | +2 → 0 | Steric and electronic properties of ligands and coupled fragments. fiveable.me |

Role of Ligands and Solvents in Reaction Kinetics and Selectivity

The choice of ligands and solvents is critical in controlling the kinetics and selectivity of cross-coupling reactions involving substrates like this compound.

Role of Ligands: Ligands are organic molecules that coordinate to the metal center and are not consumed in the reaction. Their primary role is to modify the steric and electronic properties of the palladium catalyst, thereby influencing its reactivity, stability, and selectivity. nih.govrsc.org For unactivated aryl chlorides, the development of specialized ligands has been a major breakthrough. researchgate.nettandfonline.com

Electronic Effects: Electron-donating ligands (e.g., bulky alkylphosphines like tri-tert-butylphosphine (B79228) or dialkylbiaryl phosphines) increase the electron density on the palladium center. nih.gov This enhanced nucleophilicity of the metal makes the oxidative addition to the electron-poor C-Cl bond faster. libretexts.org

Steric Effects: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species (PdL), which are often the true active catalysts for the oxidative addition of sterically demanding or unreactive substrates like aryl chlorides. nih.govuwindsor.ca They also facilitate the final reductive elimination step. nih.gov The introduction of sterically hindered ligands has made the coupling of aryl chlorides a routine process. tandfonline.comresearchgate.net

Role of Solvents: The solvent is not merely an inert medium but plays an active role in the catalytic cycle. rsc.orgwhiterose.ac.uk It can influence reaction rates, selectivity, and catalyst stability. whiterose.ac.ukyork.ac.uk

Solubility and Polarity: The solvent must solubilize the reagents, catalyst, and intermediates. Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene (B28343) are commonly used. whiterose.ac.ukrsc.org The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle. For instance, the oxidative addition step, which often involves a change in the dipole moment of the reacting species, can be significantly influenced by solvent polarity. researchgate.net

Coordination: Some solvents can coordinate to the palladium center, competing with other ligands or substrates. whiterose.ac.uk This can sometimes be detrimental, inhibiting the reaction, but in other cases, it can help stabilize catalytic intermediates. whiterose.ac.uk

Influence on Base: In many cross-coupling reactions (like Suzuki or Sonogashira), a base is required. The solvent can affect the solubility and efficacy of the base, which in turn impacts the crucial transmetalation step. researchgate.net

The rational selection of a ligand-solvent combination is therefore paramount in designing an efficient cross-coupling reaction for a specific substrate like this compound, allowing for control over reaction kinetics and ensuring high selectivity towards the desired product. rsc.orgrsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in 2-Chloro-1-ethoxy-4-ethynylbenzene. The expected spectrum would show distinct signals for the aromatic protons, the ethoxy group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), and the acetylenic proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing chloro group and the electron-donating ethoxy group. The coupling patterns (J-coupling) between adjacent protons would reveal their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

¹³C NMR spectroscopy would provide a complete picture of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the benzene (B151609) ring would be particularly informative, reflecting the substitution pattern. The ethynyl (B1212043) carbons would appear at characteristic chemical shifts, and the carbons of the ethoxy group would also be readily identifiable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of organic molecules.

COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks within the molecule, confirming the connectivity of the aromatic protons and the protons within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

C-H stretching from the aromatic ring and the ethoxy group.

C≡C-H stretching for the terminal alkyne, a sharp and intense band typically appearing around 3300 cm⁻¹.

C≡C stretching for the alkyne, a weaker band around 2100-2260 cm⁻¹.

C-O stretching for the ether linkage.

C-Cl stretching in the aromatic region.

Aromatic C=C stretching bands.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The symmetrical and non-polar bonds often give rise to strong Raman signals. For this compound, the C≡C stretching vibration of the alkyne is expected to be a particularly strong and characteristic band in the Raman spectrum. Aromatic ring vibrations would also be prominent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds by analyzing the mass-to-charge ratio of their ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound, with a chemical formula of C₁₀H₉ClO, HRMS is critical for distinguishing it from other potential isomers or compounds with the same nominal mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern arising from the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in two prominent peaks in the molecular ion region, M+ and M+2, with a relative intensity ratio of approximately 3:1.

The table below details the calculated isotopic distribution for the molecular ion of this compound. The precise measurement of these masses and their intensity ratios by HRMS would serve as definitive evidence for the compound's elemental formula.

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| [C₁₀H₉³⁵ClO]⁺ | ¹²C₁₀ ¹H₉ ³⁵Cl ¹⁶O | 180.0342 | 100.00 |

| [C₁₀H₉³⁷ClO]⁺ | ¹²C₁₀ ¹H₉ ³⁷Cl ¹⁶O | 182.0312 | 31.98 |

| [¹³CC₉H₉³⁵ClO]⁺ | ¹³C ¹²C₉ ¹H₉ ³⁵Cl ¹⁶O | 181.0375 | 10.86 |

This interactive table presents the theoretical isotopic pattern for the target compound, crucial for its identification via HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies

Electrospray Ionization (ESI) is a soft ionization technique typically used for polar, and often large, molecules. While this compound is a neutral molecule, ESI-MS can be employed to study its reaction mechanisms by analyzing intermediates or products in solution, particularly if they are charged or can be easily ionized. nih.gov For direct analysis, derivatization to introduce a charged group could enhance ESI sensitivity. nih.gov

In tandem mass spectrometry (MS/MS) experiments, the molecular ion would be selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Based on the structure of this compound and fragmentation data from analogs like 1-chloro-4-ethoxybenzene (B166472) and 1-chloro-4-ethynylbenzene (B13528), key fragmentation pathways can be predicted. nist.govnist.gov

Common fragmentation would likely involve:

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl-oxygen bond is a common pathway for ethoxybenzenes, leading to a stable phenoxy-type cation.

Loss of ethene (C₂H₄): A McLafferty-type rearrangement could lead to the elimination of ethene, resulting in a chlorophenol radical cation.

Cleavage of the C-Cl bond: Loss of a chlorine radical.

Fragmentation of the ethynyl group: Loss of acetylene (B1199291) (C₂H₂).

The table below outlines potential primary fragment ions and their corresponding exact masses.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Exact Mass (Da) |

| 180.0342 | [C₈H₄ClO]⁺ | C₂H₅• | 150.9951 |

| 180.0342 | [C₈H₅ClO]⁺• | C₂H₄ | 152.0029 |

| 180.0342 | [C₁₀H₉O]⁺ | Cl• | 145.0653 |

| 180.0342 | [C₈H₄ClO]⁺ | C₂H₅• | 150.9951 |

This interactive table shows predicted fragmentation data, which is vital for structural elucidation in MS/MS studies.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, providing precise bond lengths, bond angles, and details about intermolecular interactions. docbrown.info

Crystal Structure Analysis and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state packing can be predicted based on known interactions in analogous systems. ias.ac.innih.gov The crystal packing will be governed by a combination of weak intermolecular forces that collectively determine the supramolecular architecture.

Expected interactions include:

C-H···π Interactions: The acidic acetylenic hydrogen (C≡C-H) is a strong candidate for forming C-H···π bonds with the electron-rich aromatic rings of neighboring molecules. This is a common and structure-directing interaction in the crystals of ethynylbenzenes. rsc.org

Halogen Bonding: The chlorine atom can act as a Lewis acid (a halogen bond donor) and interact with Lewis bases like the oxygen atom of the ethoxy group (C-Cl···O) or the π-system of the ethynyl group or benzene ring (C-Cl···π).

π-π Stacking: The aromatic rings may stack in either a parallel-displaced or T-shaped arrangement to maximize attractive van der Waals forces.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| C-H···π | C≡C-H | Benzene Ring (Centroid) | H···π distance ~2.5 - 2.9 Å |

| Halogen Bond | C-Cl | O (Ethoxy) | Cl···O distance < sum of vdW radii (~3.27 Å) |

| π-π Stacking | Benzene Ring | Benzene Ring | Inter-planar distance ~3.3 - 3.8 Å |

This interactive table summarizes the likely intermolecular interactions that would define the crystal structure of the compound.

Conformational Analysis in the Crystalline State

The conformation of the molecule, particularly the orientation of the flexible ethoxy group, would be fixed in the crystalline state. The conformation of ethoxybenzene itself has been studied, with theoretical and experimental data suggesting that the most stable conformer has the ethyl group lying in the same plane as the benzene ring (a trans or planar conformation) to maximize conjugation. researchgate.net

However, for this compound, the presence of a chlorine atom at the ortho position introduces significant steric hindrance. This steric clash between the chlorine atom and the ethoxy group would likely force the ethoxy group out of the plane of the benzene ring. The final conformation in the crystal is a balance between maximizing electronic stabilization (planarity) and minimizing steric repulsion. The two key dihedral angles that define the conformation are:

τ₁ (C-C-O-C): Defines the twist of the ethoxy group relative to the ring. A value of 0° would be planar, but steric hindrance will likely lead to a non-zero value.

τ₂ (C-O-C-C): Defines the orientation of the terminal methyl group, which can be trans (~180°) or gauche (~±60°).

Analysis of related structures suggests that the trans orientation for τ₂ is generally more stable. researchgate.net The crystal structure would reveal the exact dihedral angles adopted by the molecule to achieve the most stable packing arrangement in the solid state.

| Dihedral Angle | Atoms Involved | Expected Conformation in Crystal | Rationale |

| τ₁ | C(2)-C(1)-O-C(ethyl) | Non-planar (Twisted) | Minimization of steric repulsion between the ortho-chlorine and the ethoxy group. |

| τ₂ | C(1)-O-C(ethyl)-C(methyl) | Trans | Generally the lower energy conformation for an ethyl group. |

This interactive table details the key conformational parameters expected to be observed in the solid-state structure.

Computational Chemistry and Theoretical Investigations of 2 Chloro 1 Ethoxy 4 Ethynylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

A fundamental step in computational analysis is the optimization of the molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2-Chloro-1-ethoxy-4-ethynylbenzene, this would involve calculating the most stable conformation by adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes:

Confirmation of a True Minimum: A stable molecule will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point rather than a stable structure.

Prediction of Infrared and Raman Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be compared with experimental FT-IR and FT-Raman spectra for structural validation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. The MEP is plotted onto the electron density surface, using a color scale to denote different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms (like oxygen).

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would visualize the electron-rich areas around the ethoxy oxygen and the ethynyl (B1212043) group's π-system, and electron-deficient areas, providing a clear picture of its reactivity towards other molecules.

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier orbitals (HOMO and LUMO), a range of quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These global reactivity indices provide a quantitative basis for predicting chemical behavior.

Based on the energies of the HOMO and LUMO, several key reactivity descriptors are defined:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as half the energy difference between the LUMO and HOMO (i.e., half the HOMO-LUMO gap). Molecules with high chemical hardness are less reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It quantifies the electrophilic character of a species.

These indices provide a quantitative framework for comparing the reactivity of different molecules.

Table 1: Quantum Chemical Descriptor Formulas

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

This table presents the standard formulas used to calculate quantum chemical descriptors from HOMO and LUMO energies.

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer and intermolecular interactions within a molecular system. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements, such as core electrons, lone pairs, and bonds.

The key aspect of NBO analysis in the context of intermolecular interactions is the examination of donor-acceptor interactions. This is quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electrons from a filled "donor" NBO to an empty "acceptor" NBO. For instance, in a hydrogen-bonded system, a significant E(2) value would be found for the interaction between the lone pair (donor) of a hydrogen bond acceptor and the antibonding orbital (acceptor) of the hydrogen bond donor.

For this compound, NBO analysis could be used to investigate potential hydrogen bonding sites and other non-covalent interactions if it were studied as a dimer or in a complex with another molecule.

Theoretical Studies on Substituent Effects in Aromatic Systems

Computational chemistry provides powerful tools to dissect the intricate electronic effects that substituents impart on an aromatic ring. In the case of this compound, the benzene (B151609) core is functionalized with three distinct groups, each influencing the molecule's properties through a combination of inductive and resonance effects.

The electronic behavior of each substituent can be deconstructed into two primary components: the inductive effect and the resonance (or mesomeric) effect. The inductive effect (-I or +I) is the polarization of a sigma (σ) bond due to electronegativity differences, with its influence weakening over distance. The resonance effect (-R or +R) involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.

Ethoxy Group (-OCH₂CH₃): The oxygen atom in the ethoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom participate strongly in resonance, donating electron density to the π-system (+R). For second-period elements like oxygen, the resonance effect is substantially more powerful than the inductive effect. minia.edu.eg Consequently, the ethoxy group is a strong electron-donating, activating group, and a potent ortho, para-director. minia.edu.eg

Ethynyl Group (-C≡CH): The ethynyl group's effect is more nuanced. The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring, leading to a weak electron-withdrawing inductive effect. It can also act as a weak π-acceptor. Theoretical studies have shown that the ethynyl group can finely tune the electronic properties of the aromatic system. nih.govresearchgate.net

The interplay of these effects in this compound results in a complex electronic landscape, where the strong activating character of the ethoxy group competes with the deactivating nature of the chloro and ethynyl substituents.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Effect |

|---|---|---|---|---|

| Chloro (-Cl) | -I (Withdrawing) | +R (Donating) | Deactivating (-I > +R) | Ortho, Para |

| Ethoxy (-OCH₂CH₃) | -I (Withdrawing) | +R (Donating) | Activating (+R > -I) | Ortho, Para |

| Ethynyl (-C≡CH) | -I (Weakly Withdrawing) | Weakly Withdrawing | Weakly Deactivating | Meta (by deactivation) |

In this compound, the powerful electron-donating ethoxy group increases the electron density of the ring, particularly at the positions ortho (C2, C6) and para (C4) to it. The chloro and ethynyl groups, being electron-withdrawing, decrease the electron density. The net effect is an uneven distribution of charge across the ring.

Computational analyses, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can map this electron density. It is predicted that the carbon atoms ortho and para to the ethoxy group will have a higher negative charge density compared to an unsubstituted benzene ring, making them more nucleophilic. The positions of electrophilic attack are primarily governed by the stability of the resulting carbocation intermediate (the Wheland intermediate). The strong resonance donation from the ethoxy group provides significant stabilization to intermediates formed from attack at its ortho and para positions, making it the dominant directing group. libretexts.org

Investigation of Non-Covalent Interactions

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, ion-π and π-π stacking interactions are of significant theoretical interest.

Ion-π interactions are non-covalent bonds between a cation or anion and the face of an electron-rich π-system. wikipedia.org The strength of this interaction is highly sensitive to the electronic nature of the aromatic ring; electron-donating groups enhance cation-π interactions, while electron-withdrawing groups weaken them. rsc.org

Theoretical studies have revealed a unique role for the ethynyl substituent in modulating these interactions. High-level computational analyses show that the ethynyl group can "fine-tune" the interaction energy. nih.govresearchgate.net

Cation-π Interactions: In systems with electron-withdrawing groups, the presence of a directly conjugated ethynyl group can reduce the deactivating effect of these groups, thereby improving the strength of the cation-π bond. nih.govresearchgate.net

Anion-π Interactions: Conversely, for anion-π interactions, the ethynyl group can boost the effect of electron-withdrawing groups, making the interaction with an anion more favorable. nih.gov

For this compound, the π-system's electron density is a composite of its substituents' effects. The electron-rich nature endowed by the ethoxy group would suggest a favorable interaction with cations. The presence of the ethynyl group would further modulate this, potentially enhancing the interaction beyond what would be expected from the sum of individual substituent effects.

The aggregation of aromatic molecules in condensed phases is often driven by π-π stacking interactions. These interactions are not simple face-to-face attractions but are a complex balance of electrostatic (quadrupole-quadrupole), dispersion, and Pauli repulsion forces. chemrxiv.org Computational studies consistently show that parallel-displaced or slipped-stack geometries are energetically preferred over a perfect face-to-face sandwich arrangement to minimize repulsive forces. rsc.org

Substituents play a critical role in defining the geometry and strength of these interactions.

Electrostatics: The polar C-O and C-Cl bonds in this compound introduce a significant dipole moment, which will influence the electrostatic component of the stacking interaction, favoring geometries where dipoles are aligned favorably.

Dispersion: The ethynyl group, with its extended π-system, can enhance dispersion forces, which are a major stabilizing component of stacking. Theoretical results indicate that an ethynyl substituent can improve the stacking affinity of an arene. researchgate.net

Geometry: Ab initio studies on chlorobenzene dimers have shown that staggered conformations are more stable. researchgate.netresearcher.life The complex substitution pattern of this compound would likely result in a highly specific, low-energy, parallel-displaced geometry in molecular assemblies, balancing the various attractive and repulsive forces.

| Interaction Type | Benzene | Benzene with EDG (e.g., -OCH₃) | Benzene with EWG (e.g., -Cl) | Benzene with Ethynyl Group |

|---|---|---|---|---|

| Cation-π (with Na⁺) | ~ -20 | More Negative (< -20) | Less Negative (> -20) | Modulated (Improves vs. EWG) |

| π-π Stacking (Dimer) | ~ -2.5 | ~ -2 to -3 | ~ -2 to -3 | More Negative (< -2.5) |

Note: Values are illustrative and represent typical ranges found in computational literature for model systems. EDG = Electron Donating Group; EWG = Electron Withdrawing Group.

Mechanistic Insights from Computational Modeling for Relevant Transformations

While no specific computational studies on the reactivity of this compound have been published, DFT and other computational methods are routinely used to provide deep mechanistic insights into reactions involving its constituent functional groups.

A particularly relevant transformation for this molecule is the Sonogashira cross-coupling reaction , which couples a terminal alkyne with an aryl halide. wikipedia.org Computational modeling of the Sonogashira reaction has been instrumental in elucidating its complex catalytic cycle, which involves a palladium catalyst and a copper co-catalyst. nih.govmdpi.com Theoretical studies typically model each elementary step:

Oxidative Addition: The rate-determining step often involves the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst to form a Pd(II) complex. nih.gov Calculations of the transition state energy for this step can predict how the electronic properties of the aryl halide affect the reaction rate.

Transmetalation: The terminal alkyne reacts with the copper co-catalyst to form a copper acetylide, which then transfers the acetylenic group to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) center, regenerating the Pd(0) catalyst.

For this compound, computational models could predict its reactivity in a Sonogashira coupling. The electron-rich nature of the ring due to the ethoxy group might slow the oxidative addition step compared to a more electron-poor aryl halide.

Furthermore, computational chemistry can predict the regioselectivity of electrophilic aromatic substitution reactions. By calculating the relative energies of the Wheland intermediates for electrophilic attack at each of the three unsubstituted ring positions (C3, C5, C6), a clear prediction of the major product(s) can be made. ucalgary.ca Given the powerful activating and directing effect of the ethoxy group, attack at C5 (ortho to ethoxy) and C3 (meta to ethoxy) would be compared, with attack at C5 likely being heavily favored, though potentially sterically hindered by the adjacent chloro group.

Advanced Applications in Chemical Science and Materials Engineering

Role as a Versatile Synthetic Building Block

The unique arrangement of functional groups in 2-Chloro-1-ethoxy-4-ethynylbenzene endows it with considerable versatility as a building block in organic synthesis. The terminal alkyne is particularly valuable, serving as a reactive handle for constructing carbon-carbon bonds, which is a cornerstone of modern synthetic chemistry.

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of fused aromatic rings, which are of great interest for their applications in materials science and electronics. The ethynyl (B1212043) group is a powerful tool for constructing these complex systems. Alkyne annulation reactions, for instance, are widely used to build carbon-rich, planar molecules. nsf.gov

The synthesis of PAHs can be achieved through methods like oxidative cyclodehydrogenation of oligophenylene precursors, which are often built using reactions involving terminal alkynes. researchgate.net The ethynyl group on this compound can participate in cyclization and annulation reactions, allowing for the systematic construction of larger, fused-ring systems. The presence of the chloro and ethoxy substituents provides a mechanism to influence the electronic properties and solubility of the resulting PAH, which are critical parameters for their application in electronic materials. ed.ac.uk

The terminal alkyne group of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and it is one of the most reliable and popular methods for creating C(sp²)-C(sp) bonds under mild conditions. libretexts.orgorganic-chemistry.org

In this context, this compound would serve as the alkyne component, reacting with various aryl or vinyl halides to produce a wide array of disubstituted alkyne derivatives. This capability allows for the straightforward introduction of diverse functional groups, making the molecule a key intermediate for accessing complex and functionalized organic structures for applications in pharmaceuticals and materials. wikipedia.orgnih.gov

Development of Conjugated Systems for Materials Science

Conjugated systems, characterized by alternating single and multiple bonds, are the foundation of many advanced materials due to their unique electronic and optical properties. The structure of this compound makes it an excellent monomer for the synthesis of such materials.

The ethynylbenzene unit is a fundamental building block for a class of conjugated polymers known as poly(phenylene ethynylene)s (PPEs). acs.orgresearchgate.net These polymers are synthesized via step-growth polymerization, typically using Sonogashira coupling reactions between a di-ethynyl aromatic monomer and a di-halo aromatic monomer. libretexts.orgacs.org

This compound can be used to introduce specific functionalities into the polymer backbone. By copolymerizing it with other monomers, its distinct electronic character—shaped by the donor ethoxy group and the acceptor chloro group—can be used to tune the final properties of the polymer. The substituents also enhance the solubility of these otherwise rigid-rod polymers, which is crucial for their processing from solution. mdpi.comnih.gov

Conjugated polymers like PPEs are semiconductors and are widely studied for their use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commdpi.com The performance of these devices is highly dependent on the electronic properties of the polymer, such as its energy levels (HOMO/LUMO) and optical bandgap. mdpi.comnih.gov

The substituents on the aromatic ring of this compound play a critical role in modulating these properties. The electron-donating ethoxy group tends to raise the HOMO level, while the electron-withdrawing chloro group can lower both the HOMO and LUMO levels. This "push-pull" electronic character within the monomer unit can be used to engineer the polymer's bandgap and tailor its light absorption and emission characteristics for specific optoelectronic applications. core.ac.ukkyoto-u.ac.jp

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The key to liquid crystalline behavior is molecular shape, with rigid, rod-like (calamitic) molecules being the most common structural motif. Molecules containing a phenylacetylene (B144264) (tolane) core are widely used as mesogens—the fundamental units of liquid crystals—due to their linearity and rigidity. tandfonline.comheeneygroup.com

This compound possesses this essential rigid core. By coupling it with another substituted aromatic ring via a Sonogashira reaction, a tolane derivative can be synthesized. tandfonline.com The substituents on the aromatic rings are crucial for controlling the thermal properties and the type of liquid crystal phase (e.g., nematic or smectic) that forms. mdpi.com The asymmetry introduced by the chloro and ethoxy groups in this specific molecule could be particularly useful in designing materials with specific dielectric anisotropies or ferroelectric properties. mdpi.com

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where the precise geometry and electronic nature of building blocks are paramount. The aryl-ethynyl motif is a powerful tool in supramolecular chemistry due to its linearity and rigidity, which allows for the predictable construction of large, well-defined assemblies.

The linear, rigid nature of the aryl-ethynyl unit in this compound makes it an excellent component for the construction of molecular scaffolds. These scaffolds can serve as frameworks for the assembly of more complex supramolecular structures. The ethynyl group can readily participate in various coupling reactions, such as the Sonogashira coupling, to extend the molecular framework in a controlled manner. The chloro and ethoxy substituents on the benzene (B151609) ring can influence the solubility and intermolecular interactions of the resulting scaffolds. For instance, the ethoxy group can enhance solubility in organic solvents, facilitating the solution-phase assembly of these structures. The chloro group, being electron-withdrawing, can modulate the electronic properties of the scaffold, which could be advantageous in the development of materials with specific optoelectronic properties.

Molecular machines are complex, multi-component systems that can perform mechanical-like movements in response to external stimuli. nih.gov The design of such machines often relies on the precise arrangement of molecular components that can undergo controlled changes in their relative positions. manchester.ac.uk The rigid aryl-ethynyl linkage provided by this compound can act as a stiff axle or a non-flexible connecting rod within a larger molecular machine. youtube.com The functional groups on the aromatic ring could serve as recognition sites or as handles to attach other moving parts of the machine. For example, the ethoxy group could engage in hydrogen bonding interactions, while the chloro group could participate in halogen bonding, providing specific anchor points for other molecular components. These interactions can be switched on and off by changing the environment, such as solvent polarity or temperature, thus inducing a mechanical response in the supramolecular architecture.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. tcichemicals.com They are constructed from organic building blocks linked by strong covalent bonds. The properties of COFs are highly dependent on the geometry and functionality of their constituent building blocks, or linkers.

The incorporation of ethynyl groups into COF linkers is a strategy to create highly conjugated frameworks with interesting electronic and photophysical properties. alfa-chemistry.com When considering this compound as a potential linker for COFs, several design principles come into play. The linear geometry of the molecule would favor the formation of 2D or 3D frameworks with predictable topologies. The ethynyl group can be polymerized through various reactions, such as Glaser-Hay coupling, to form the extended covalent network. The chloro and ethoxy substituents would be expected to project into the pores of the COF, influencing the pore's chemical environment and its affinity for guest molecules. The electron-withdrawing nature of the chloro group and the electron-donating nature of the ethoxy group can also be used to tune the bandgap of the resulting COF, which is a critical parameter for applications in photocatalysis and electronics. researchgate.net

Future Directions and Emerging Research Opportunities

Exploration of Novel Catalytic Transformations

The reactivity of the ethynyl (B1212043) group in 2-chloro-1-ethoxy-4-ethynylbenzene is a focal point for exploring a wide array of catalytic transformations. Future research will likely concentrate on developing and optimizing catalytic systems to selectively manipulate this functional group, leading to the synthesis of complex molecular scaffolds.

Key research avenues include:

Coupling Reactions: Expanding the scope of Sonogashira, Heck, and Suzuki-Miyaura cross-coupling reactions to synthesize a broader range of substituted alkynes and conjugated systems. Investigating novel catalyst systems, including those based on earth-abundant metals, could lead to more sustainable and cost-effective synthetic routes.

Cyclization Reactions: Designing catalytic cascades that initiate with the ethynyl group to construct diverse heterocyclic and carbocyclic frameworks. This could involve metal-catalyzed cycloadditions, cycloisomerizations, and annulation reactions, providing access to compounds with potential applications in medicinal chemistry and materials science.

Polymerization: Utilizing the ethynyl moiety as a monomer for polymerization reactions, such as alkyne metathesis or cyclotrimerization, to create novel polymers with tailored electronic and optical properties.

Integration into Advanced Functional Materials

The distinct electronic and structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. Its rigid, rod-like structure, stemming from the phenylacetylene (B144264) core, is particularly advantageous for creating materials with anisotropic properties.

Future research in this area will likely focus on:

Organic Electronics: Synthesizing derivatives of this compound for use as organic semiconductors, emitters, or charge-transport materials in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through modification of the ethynyl and chloro groups is a significant advantage.

Porous Polymers and Frameworks: Employing this compound as a building block for the synthesis of microporous organic polymers (MOPs) and covalent organic frameworks (COFs). The resulting materials could exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

Liquid Crystals: Designing and synthesizing liquid crystalline materials based on the this compound scaffold. The inherent rigidity and potential for intermolecular interactions could lead to the formation of various mesophases with applications in display technologies and optical sensors.

High-Throughput Screening and Automated Synthesis Methodologies

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) and automated synthesis methodologies will be indispensable. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the research and development process.

Key developments in this area will likely involve:

Combinatorial Synthesis: Developing automated synthesis platforms to generate libraries of this compound derivatives with diverse functional groups. This would enable a systematic exploration of structure-activity and structure-property relationships.

Robotic Screening: Implementing robotic systems to perform high-throughput screening of the synthesized compound libraries for various properties, such as catalytic activity, biological activity, or material performance.